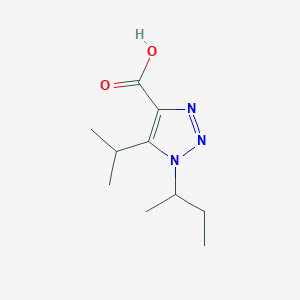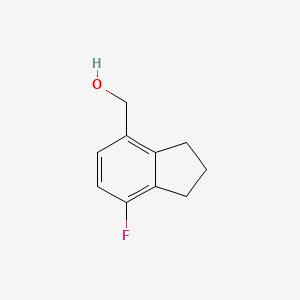
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound that belongs to the class of fluoroindanes It is characterized by the presence of a fluorine atom at the 7th position of the indane ring and a hydroxymethyl group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-fluoroindene.
Hydrogenation: The 7-fluoroindene undergoes hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield 7-fluoro-2,3-dihydroindene.
Hydroxymethylation: The 7-fluoro-2,3-dihydroindene is then subjected to hydroxymethylation using formaldehyde and a base, such as sodium hydroxide (NaOH), to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding 7-fluoro-2,3-dihydroindene.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: 7-fluoro-2,3-dihydro-1H-inden-4-carboxylic acid.
Reduction: 7-fluoro-2,3-dihydroindene.
Substitution: Various substituted fluoroindanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for neurological conditions.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7-chloro-2,3-dihydro-1H-inden-4-yl)methanol
- (7-bromo-2,3-dihydro-1H-inden-4-yl)methanol
- (7-methyl-2,3-dihydro-1H-inden-4-yl)methanol
Uniqueness
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for specific applications where fluorine’s properties are advantageous.
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol |
InChI |
InChI=1S/C10H11FO/c11-10-5-4-7(6-12)8-2-1-3-9(8)10/h4-5,12H,1-3,6H2 |
InChI-Schlüssel |
DVSRHIMRYZEXNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2C1)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




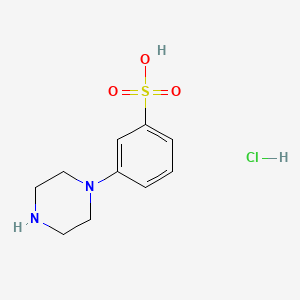
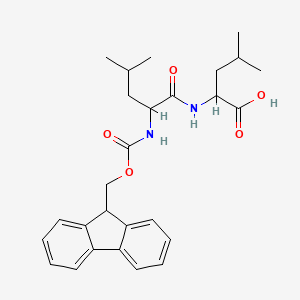
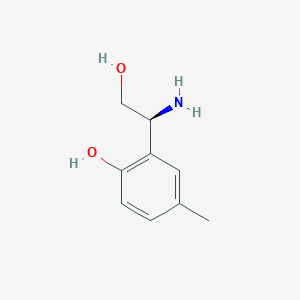
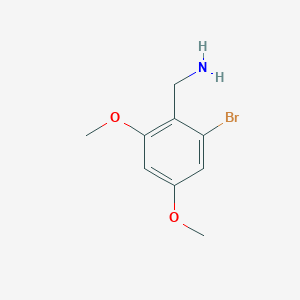
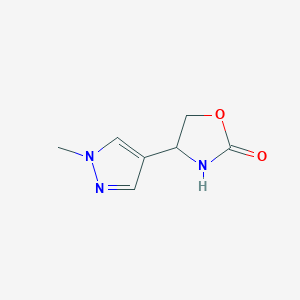
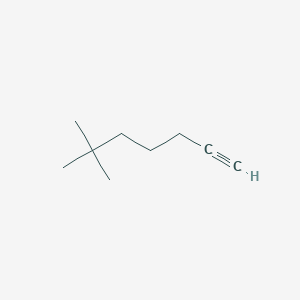
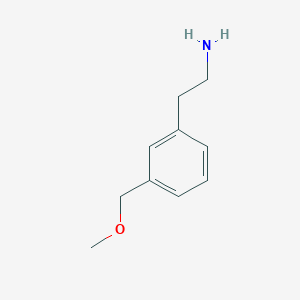
![2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13622264.png)

![2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol](/img/structure/B13622290.png)
![2-[2-(3-Aminophenyl)acetamido]propanamide](/img/structure/B13622293.png)
